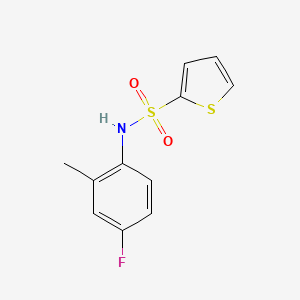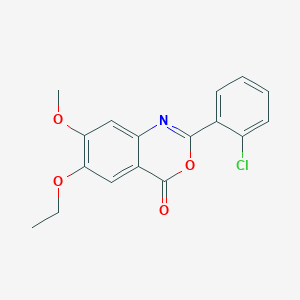![molecular formula C12H9BrCl2N2O2 B7471443 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyridazinone compounds and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is not fully understood. However, it has been proposed that 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and fibrosis in various animal models. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to improve glucose tolerance and insulin sensitivity in obese mice.
実験室実験の利点と制限
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have low toxicity and is well-tolerated in animals. However, the main limitation of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. One potential application of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has also been found to have potential as an anti-cancer agent and may be useful in the treatment of various types of cancer. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential therapeutic applications.
Conclusion:
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one is a promising compound that has been found to exhibit a wide range of biological activities. It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one and its potential applications in medicine.
合成法
The synthesis of 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one involves a multi-step process that starts with the reaction of 3-bromoanisole with ethylene oxide to form 2-(2-bromoethoxy)anisole. This intermediate is then reacted with 4,5-dichloropyridazin-3-one in the presence of a base to yield 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one. The overall yield of this process is around 40%.
科学的研究の応用
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-fibrotic, and anti-oxidant properties. 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress in various cell types. In addition, 2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
特性
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrCl2N2O2/c13-8-2-1-3-9(6-8)19-5-4-17-12(18)11(15)10(14)7-16-17/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTAGCCGNQZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)


![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)



![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)